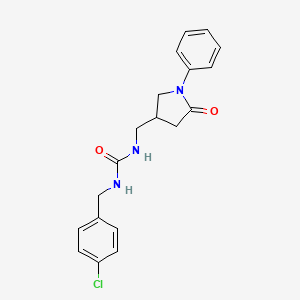
(1-Benzoilpiperidin-3-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Benzoylpiperidin-3-yl)methanol” is a chemical compound with the CAS Number: 145021-99-4. It has a molecular weight of 219.28 and is typically in the form of an oil . The IUPAC name for this compound is (1-benzoyl-3-piperidinyl)methanol .
Molecular Structure Analysis
The InChI code for “(1-Benzoylpiperidin-3-yl)methanol” is 1S/C13H17NO2/c15-10-11-5-4-8-14 (9-11)13 (16)12-6-2-1-3-7-12/h1-3,6-7,11,15H,4-5,8-10H2 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
- Derivados de Piperidina: El compuesto pertenece a la familia de la piperidina, que juega un papel crucial en el desarrollo de fármacos. Los investigadores exploran sus derivados para diseñar productos farmacéuticos en más de veinte clases .
- Evaluación Biológica: Los científicos investigan la actividad biológica de las piperidinas sintéticas y naturales. Esto incluye evaluar su potencial como candidatos a fármacos que contienen la porción de piperidina .
- Métodos Rápidos y Rentables: Es esencial desarrollar métodos eficientes para sintetizar piperidinas sustituidas. Los investigadores apuntan a crear nuevas rutas para construir estos compuestos .
- Candidatos a Fármacos: Los investigadores exploran las propiedades farmacológicas de los compuestos que contienen piperidina. Estas investigaciones contribuyen al descubrimiento de fármacos y a los avances terapéuticos .
- Ciclo de Piperidina: El anillo de piperidina de seis miembros es un motivo estructural común en los compuestos heterocíclicos. Comprender su reactividad y funcionalización es crucial para diseñar nuevas moléculas .
- Hidrogenación, Ciclización y Aminación: Los científicos estudian diversas reacciones que conducen a derivados de piperidina. Estas incluyen hidrogenación, ciclización, cicloadición, anulación y reacciones multicomponentes .
- Metanol como Sustrato: Si bien no está directamente relacionado con este compuesto específico, la bioconversión del metanol está ganando atención. Los investigadores exploran el uso del metanol como sustrato para la producción de productos químicos, lo que podría reducir el impacto ambiental y los costes .
Química Medicinal y Diseño de Fármacos
Síntesis Química
Farmacología y Terapéutica
Química Heterocíclica
Transformaciones Químicas
Bioconversión y Química Verde
Mecanismo De Acción
The mechanism of action for “(1-Benzoylpiperidin-3-yl)methanol” is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential mechanisms depending on the specific application.
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, such as “(1-Benzoylpiperidin-3-yl)methanol”, continue to be an area of interest in pharmaceutical research due to their presence in numerous classes of pharmaceuticals . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-5-4-8-14(9-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11,15H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXTGBKJQBEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol](/img/structure/B2437888.png)
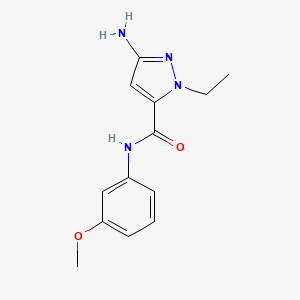
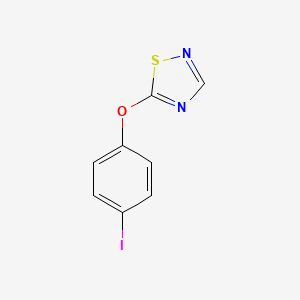
![2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol](/img/structure/B2437897.png)
![3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2437898.png)
![1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2437899.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2437901.png)
![2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2437902.png)
![N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2437903.png)
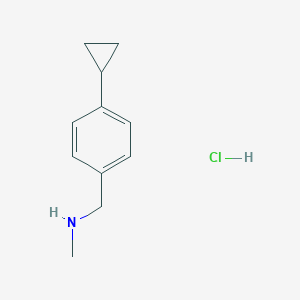
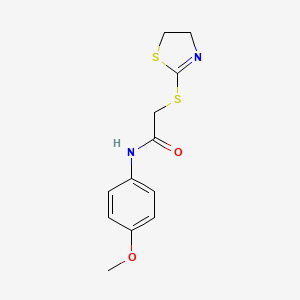
![1-benzyl-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2437908.png)
![8-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2437910.png)
